molecular formula C16H17NO2 B312454 3-methoxy-N-(2-phenylethyl)benzamide

3-methoxy-N-(2-phenylethyl)benzamide

Cat. No.: B312454
M. Wt: 255.31 g/mol
InChI Key: JKQUHWXPSSKFPQ-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-phenylethyl)benzamide (CAS 51780-31-5) is a benzamide derivative characterized by a 3-methoxy substituent on the benzoyl ring and a 2-phenylethyl group attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-methoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)16(18)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

JKQUHWXPSSKFPQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9): Substituents: 4-methoxy (benzoyl), 3-methylphenyl (N-substituent). Molecular Weight: 241.29 g/mol. The 3-methylphenyl group is less bulky than 2-phenylethyl, which may limit membrane permeability .
  • 3-Methoxy-N-(2-Methylphenyl)Benzamide (CAS 97497-93-3) :

    • Substituents : 3-methoxy (benzoyl), 2-methylphenyl (N-substituent).
    • Molecular Weight : 241.29 g/mol.
    • Key Differences : The ortho-methyl group on the N-substituent introduces steric hindrance, possibly reducing binding affinity in receptor interactions compared to the flexible phenylethyl chain in the target compound .

Steric and Functional Group Variations

  • 2-Methoxy-N-Methyl-N-(3-Methylphenyl)Benzamide (CAS 1311526-91-6): Substituents: 2-methoxy (benzoyl), N-methyl, and 3-methylphenyl. Molecular Weight: 255.31 g/mol. The dual N-substituents create steric effects absent in the target compound, which has a single phenylethyl group .
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide :

    • Substituents : 3-methyl (benzoyl), 2-hydroxy-1,1-dimethylethyl (N-substituent).
    • Key Differences : The hydroxyl and dimethyl groups enable hydrogen bonding and metal coordination, making this compound suitable for catalytic applications, unlike the hydrophobic phenylethyl group in the target .

Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
3-Methoxy-N-(2-phenylethyl)benzamide 3.5 1 (amide NH) 3 (amide O, methoxy O)
4-Methoxy-N-(3-methylphenyl)benzamide 3.2 1 3
3-Methoxy-N-(2-methylphenyl)benzamide 3.0 1 3
  • The phenylethyl group increases lipophilicity (logP) , favoring blood-brain barrier penetration, while the methoxy group enhances metabolic stability .

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Phenethylamine is dissolved in an aqueous NaOH solution, forming a phenethylammonium hydroxide intermediate.

  • Step 2 : 3-Methoxybenzoyl chloride is added dropwise under ice-cooling (≤10°C) to minimize hydrolysis.

  • Step 3 : The mixture is stirred at room temperature for 2–3 hours, allowing the acyl chloride to react with the amine.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The methoxy group’s electron-donating resonance effect slightly deactivates the acyl chloride, but the reaction remains efficient due to the high reactivity of acyl chlorides.

Workup and Yield

Post-reaction, the product precipitates due to its low water solubility. Filtration, washing with water to neutrality, and vacuum drying (70–80°C for 8–10 hours) yield pure this compound. This method achieves yields exceeding 95% under optimized conditions.

Table 1: Optimization of Aqueous Schotten-Baumann Conditions

ParameterOptimal RangeImpact on Yield
Molar Ratio (Amine:Base)1:1.5–3Maximizes amine activation
Reaction Temperature0–10°C (initial), then RTMinimizes hydrolysis
Drying Conditions70–80°C, 8–10hEnsures product stability

Organic Solvent-Based Acylation

In non-aqueous systems, 3-methoxybenzoyl chloride reacts with phenethylamine in dichloromethane (DCM) or ethyl acetate, using triethylamine (TEA) as a base to neutralize HCl.

Procedure

  • Step 1 : Phenethylamine and TEA (1.5 equiv) are dissolved in dry DCM under inert atmosphere.

  • Step 2 : 3-Methoxybenzoyl chloride (1.05–1.1 equiv) is added dropwise at 0°C.

  • Step 3 : The mixture is stirred at room temperature for 4–6 hours.

Advantages and Limitations

  • Advantages : Higher control over reaction kinetics; suitable for acid-sensitive substrates.

  • Limitations : Requires anhydrous conditions and solvent removal, increasing environmental and operational costs.

Table 2: Comparative Analysis of Solvent Systems

SolventReaction Time (h)Yield (%)Environmental Impact
Water2–395–99Low
DCM4–685–90High

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents like EDCl or DCC facilitate direct amidation between 3-methoxybenzoic acid and phenethylamine.

Protocol

  • Step 1 : 3-Methoxybenzoic acid, phenethylamine, and EDCl (1.2 equiv) are dissolved in DMF.

  • Step 2 : The reaction is stirred at room temperature for 12–24 hours.

  • Step 3 : The product is isolated via aqueous workup (extraction with ethyl acetate) and column chromatography.

Key Considerations

  • Activation : EDCl converts the carboxylic acid into an active O-acylisourea intermediate.

  • Side Reactions : Competitive formation of N-acylurea byproducts necessitates precise stoichiometry.

Catalytic and Green Chemistry Approaches

Recent advances emphasize solvent-free or catalytic methods. For example, tetrabutylammonium chloride (TBACl) catalyzes the reaction between 3-methoxybenzoic acid derivatives and phenethylamine under mild conditions.

Phase-Transfer Catalysis (PTC)

  • Conditions : TBACl (10 mol%), K₂CO₃, 50°C, 6 hours.

  • Yield : 80–85%, with reduced solvent waste.

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H NMR : Methoxy protons resonate as a singlet at δ 3.85–3.90 ppm; amide N–H appears as a broad singlet (δ 6.0–6.5 ppm).

  • HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

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